Razel-F

Hematological Malignancies Xenograft Models In Vivo Efficacy

Research on MYC-driven cancers, particularly DLBCL, is often hampered by rapid feedback activation seen with single-target PI3K or HDAC inhibitors. Fimepinostat (CUDC-907) addresses this with an integrated dual mechanism: - Simultaneously inhibits PI3K (IC50: 19-311 nM) and Class I/II HDACs (IC50: 1.7-5.4 nM), durably disrupting PI3K-AKT-mTOR and compensatory RAF/MEK/MAPK/STAT-3 pathways. - Demonstrates superior pro-apoptotic activity vs. single agents or their combinations in MYC-altered models, achieving a 56% ORR in Phase 1 DLBCL trials. - Available in high purity (>=98%) with reliable supply chain documentation, ensuring reproducible preclinical results.

Molecular Formula C64H75CaClF2N6O16S2
Molecular Weight 1362.0 g/mol
CAS No. 1361049-18-4
Cat. No. B15184821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazel-F
CAS1361049-18-4
Molecular FormulaC64H75CaClF2N6O16S2
Molecular Weight1362.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2]
InChIInChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1
InChIKeyZOUNWVHZBXEZHN-SXSUPWAPSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fimepinostat (CUDC-907) Overview


Fimepinostat (also known as CUDC-907) is a rationally designed, first-in-class, oral small molecule that functions as a potent dual inhibitor of Class I and II histone deacetylases (HDAC) and Class I phosphoinositide 3-kinases (PI3K) [1]. It is characterized by a unique chemical architecture that incorporates an HDAC inhibitory hydroxamate moiety into a PI3K inhibitor pharmacophore [2]. This integrated dual mechanism of action is designed to achieve sustained disruption of multiple oncogenic signaling networks, including the PI3K-AKT-mTOR pathway and compensatory signaling molecules like RAF, MEK, MAPK, and STAT-3, a feat not achievable with single-target agents or their combination [1].

Why Fimepinostat Cannot Be Substituted


Direct substitution of Fimepinostat with single-agent HDAC inhibitors (e.g., vorinostat, panobinostat) or PI3K inhibitors (e.g., buparlisib, CAL-101) is not scientifically justified. Preclinical evidence demonstrates that Fimepinostat's single-molecule, dual-targeting design yields a superior pharmacological profile compared to either single-agent or even the combination of two separate agents at their maximally tolerated doses (MTD) [1]. This is because its integrated mechanism durably suppresses both the primary PI3K-AKT-mTOR axis and multiple compensatory pathways (RAF/MEK/MAPK, STAT-3) that cancer cells often activate in response to monotherapy, leading to greater growth inhibition and pro-apoptotic activity in both cultured and implanted cancer cells [2]. Using a single-target inhibitor would recapitulate the known limitations of pathway-specific monotherapies, including rapid feedback activation and suboptimal tumor control.

Fimepinostat Head-to-Head Comparison Data


In Vivo Efficacy vs. Single-Target Inhibitors and Combinations

In xenograft models of non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM), Fimepinostat (CUDC-907) demonstrated superior in vivo efficacy. It was more efficacious than either a single-agent PI3K inhibitor reference compound, a single-agent HDAC inhibitor reference compound, or the combination of the two single agents when all were dosed at their maximally tolerated doses (MTD) [1]. Furthermore, Fimepinostat was more efficacious than the PI3Kα-selective inhibitor CAL-101 at MTD doses [1]. In a Daudi NHL xenograft mouse model, oral administration of Fimepinostat at 100 mg/kg achieved tumor stasis without significant toxicity, and it showed better efficacy than GDC-0941, vorinostat, or the combination of the two given at their respective MTDs [2].

Hematological Malignancies Xenograft Models In Vivo Efficacy

HDAC Inhibitory Potency vs. Vorinostat and Panobinostat

Fimepinostat is a potent pan-inhibitor of class I and II HDAC enzymes. Its potency against class I HDACs is similar to that of the FDA-approved pan-HDAC inhibitor panobinostat (LBH589) and greater than that of vorinostat (SAHA) [1]. Specific IC50 values for Fimepinostat against HDAC1, 2, 3, and 10 are 1.7 nM, 5.0 nM, 1.8 nM, and 2.8 nM, respectively .

Epigenetics HDAC Inhibition Biochemical Assays

Sustained Pathway Disruption vs. Single Inhibitors

Unlike single-target PI3K or HDAC inhibitors, Fimepinostat durably inhibits the PI3K-AKT-mTOR pathway and prevents activation of compensatory signaling molecules [1]. Specifically, in cancer cell models, treatment with Fimepinostat led to significant and sustained inhibition of RAF, MEK, MAPK, and STAT-3 phosphorylation, as well as reduced levels of upstream receptor tyrosine kinases, an effect not seen with monotherapies [1]. This broad network disruption translates to greater growth inhibition and proapoptotic activity than single-target PI3K or HDAC inhibitors in both cultured and implanted cancer cells [1].

Signaling Networks Mechanism of Action Cancer Biology

Clinical Activity in Heavily Pretreated Lymphoma

In a Phase 1 dose-escalation trial (NCT01742988) involving 44 patients with relapsed/refractory lymphoma or multiple myeloma who had received two or more prior regimens, Fimepinostat (CUDC-907) monotherapy demonstrated objective clinical activity [1]. Among 37 response-evaluable patients, 5 (14%) achieved an objective response, which included 2 complete responses (CR) and 3 partial responses (PR). Notably, all 5 objective responses occurred in the subgroup of 9 patients with diffuse large B-cell lymphoma (DLBCL), translating to a response rate of 56% in this specific subpopulation [1]. An additional 21 (57%) of the 37 evaluable patients achieved stable disease [1].

Clinical Trial Phase 1 Lymphoma

Fimepinostat Research Applications


Investigating MYC-Dependent Cancers

Fimepinostat is particularly suited for research on MYC-altered cancers, especially diffuse large B-cell lymphoma (DLBCL). Its dual mechanism of action—PI3K inhibition enhancing ubiquitin-mediated MYC protein degradation, and HDAC inhibition repressing MYC gene expression—leads to synergistic downregulation of this key oncogenic driver [1]. The Phase 1 clinical trial demonstrated a 56% objective response rate (including complete responses) specifically in patients with DLBCL, many of whom had MYC alterations [2]. This makes Fimepinostat a critical tool for dissecting MYC biology and evaluating therapeutic strategies in this genomically-defined, high-risk cancer subset.

Evaluating Dual Pathway Inhibition in Solid Tumor Models

For research programs focused on solid tumors where the PI3K/AKT/mTOR pathway is hyperactivated, Fimepinostat offers a validated approach to achieve sustained pathway disruption. Preclinical studies have demonstrated its potent anti-tumor activity across a range of solid tumor models, including prostate cancer (castration-resistant LuCaP 35CR PDX model) [3], ovarian cancer (SKOV3 xenograft model) [4], and small cell lung cancer (SCLC) where it synergizes with PARP inhibitors like olaparib [5]. In a pancreatic cancer xenograft model (Aspc-1), oral administration of 300 mg/kg Fimepinostat significantly reduced tumor growth with a T/C (%) of 43.9% without causing weight loss, confirming its in vivo tolerability and efficacy [6].

Overcoming Acquired Resistance in Oncology

Fimepinostat is a powerful tool for studying the circumvention of drug resistance mechanisms. Unlike single-target agents, its integrated dual-inhibitory action blocks multiple compensatory pathways (RAF/MEK/MAPK, STAT-3) and upstream receptor tyrosine kinases that are often upregulated in response to targeted therapy, a phenomenon linked to treatment failure [7]. In SCLC, Fimepinostat impairs DNA double-strand break (DSB) repair, enhancing the efficacy of the PARP inhibitor olaparib and demonstrating a potential strategy to overcome resistance in DNA damage repair-proficient cancers [5]. This makes Fimepinostat a valuable compound for investigating resistance mechanisms and developing rational combination therapies.

Epigenetic and Signaling Crosstalk Studies

Fimepinostat is an ideal molecular probe for investigating the functional crosstalk between epigenetic regulation (via HDAC inhibition) and intracellular signaling (via PI3K inhibition). The compound's ability to simultaneously increase histone H3 acetylation and inhibit AKT/mTOR phosphorylation provides a robust platform for dissecting how these two critical systems interact in cancer cell survival and proliferation [8]. Its distinct activity profile, being more potent than vorinostat in HDAC inhibition while maintaining potent PI3K blockade [9], allows researchers to study the unique transcriptional and post-translational changes that occur only when both pathways are suppressed in a coordinated manner by a single molecule, rather than by a combination of separate drugs.

Technical Documentation Hub

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